2-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propan-1-ol hydrochloride is a chemical compound that belongs to the class of naphthyridines Naphthyridines are heterocyclic compounds containing a pyridine ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propan-1-ol hydrochloride typically involves the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized using multicomponent reactions involving substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of catalysts like N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide.
Hydrogenation: The naphthyridine core is then subjected to hydrogenation to obtain the tetrahydro derivative.
Alkylation: The tetrahydro-naphthyridine is alkylated with propanol under basic conditions to introduce the propanol group.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for hydrogenation and alkylation steps to ensure consistent product quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propan-1-ol hydrochloride can undergo various chemical reactions, including:
Reduction: The compound can be reduced to remove the hydroxyl group, forming the corresponding alkane.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or other oxidizing agents.
Reduction: Hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of the corresponding chloride.
Scientific Research Applications
2-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propan-1-ol hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 2-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propan-1-ol hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes .
Comparison with Similar Compounds
Similar Compounds
- 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-butylamine
- 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-ethylamine
- 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine
Uniqueness
2-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propan-1-ol hydrochloride is unique due to the presence of the propanol group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
Molecular Formula |
C11H17ClN2O |
---|---|
Molecular Weight |
228.72 g/mol |
IUPAC Name |
2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C11H16N2O.ClH/c1-8(7-14)10-5-4-9-3-2-6-12-11(9)13-10;/h4-5,8,14H,2-3,6-7H2,1H3,(H,12,13);1H |
InChI Key |
FSYKTSYBLZQDOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)C1=NC2=C(CCCN2)C=C1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.